1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H12N2S |
|---|---|
Molecular Weight |
204.29 g/mol |
IUPAC Name |
1-(2-phenyl-1,3-thiazol-4-yl)ethanamine |
InChI |
InChI=1S/C11H12N2S/c1-8(12)10-7-14-11(13-10)9-5-3-2-4-6-9/h2-8H,12H2,1H3 |
InChI Key |
YWOJXDAVFHLKSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CSC(=N1)C2=CC=CC=C2)N |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of 1 2 Phenyl 1,3 Thiazol 4 Yl Ethan 1 Amine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For derivatives of 1-(2-phenyl-1,3-thiazol-4-yl)ethan-1-amine, ¹H and ¹³C NMR spectra provide definitive evidence for the presence and connectivity of the phenyl, thiazole (B1198619), and ethanamine moieties.
In a typical ¹H NMR spectrum of a this compound derivative, distinct signals corresponding to the different types of protons are observed. The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region of δ 7.0-8.0 ppm. The single proton on the thiazole ring (H-5) usually resonates as a singlet around δ 7.0-7.5 ppm. The methine proton of the ethanamine side chain (-CH(NH₂)-) characteristically appears as a quartet, while the methyl protons (-CH₃) show up as a doublet in the upfield region. The amine (NH₂) protons can appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.
Table 1: Representative ¹H and ¹³C NMR Spectral Data for a Phenylthiazole Moiety Note: This table presents typical chemical shift ranges for analogous structures, as specific data for the title compound is not widely available.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Phenyl-H (ortho, meta, para) | 7.30 - 8.00 (m) | 125.0 - 135.0 |
| Thiazole-H5 | 7.10 - 7.50 (s) | 115.0 - 120.0 |
| Ethan-1-amine-CH | 4.00 - 4.50 (q) | 50.0 - 55.0 |
| Ethan-1-amine-CH₃ | 1.50 - 1.70 (d) | 20.0 - 25.0 |
| Ethan-1-amine-NH₂ | 1.80 - 2.50 (br s) | N/A |
| Thiazole-C2 (C-Phenyl) | N/A | 165.0 - 170.0 |
| Thiazole-C4 (C-Ethanamine) | N/A | 150.0 - 155.0 |
| Phenyl-C (ipso) | N/A | 130.0 - 135.0 |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in a molecule. For this compound derivatives, these methods confirm the presence of the amine, aromatic rings, and the thiazole heterocycle.
The IR spectrum of a typical derivative would display characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as two bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. The C=N stretching vibration within the thiazole ring usually gives rise to a strong absorption band around 1600-1650 cm⁻¹. The C=C stretching vibrations of both the phenyl and thiazole rings appear in the 1450-1600 cm⁻¹ region. The C-S stretching vibration, characteristic of the thiazole ring, is generally found in the 600-800 cm⁻¹ range.
Raman spectroscopy provides complementary information, particularly for non-polar bonds. The symmetric stretching of the aromatic rings often produces a strong signal in the Raman spectrum. The vibrational modes of the thiazole ring are also active in both IR and Raman spectra, and their combined analysis allows for a more complete assignment of the vibrational modes. scirp.orgresearchgate.net
Table 2: Characteristic IR and Raman Vibrational Frequencies for Phenylthiazole Amines Note: The data below represents typical frequency ranges for the functional groups found in this class of compounds.
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
| Primary Amine (R-NH₂) | N-H Stretch | 3300 - 3500 (m, two bands) | 3300 - 3500 (w) |
| Aromatic Ring | C-H Stretch | 3000 - 3100 (m) | 3000 - 3100 (s) |
| Thiazole Ring | C=N Stretch | 1600 - 1650 (s) | 1600 - 1650 (m) |
| Aromatic/Thiazole Rings | C=C Stretch | 1450 - 1600 (m-s) | 1450 - 1600 (s) |
| Primary Amine (R-NH₂) | N-H Bend (Scissoring) | 1590 - 1650 (m) | Weak or inactive |
| Thiazole Ring | C-S Stretch | 600 - 800 (m) | 600 - 800 (m) |
Mass Spectrometry for Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
In the electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound. The fragmentation of this molecular ion provides valuable structural information. A common fragmentation pathway involves the cleavage of the bond between the methine carbon and the thiazole ring, leading to the formation of a stable thiazole-containing cation. Another characteristic fragmentation is the loss of the amino group. The phenyl group can also undergo fragmentation. The analysis of these fragment ions allows for the piecing together of the molecular structure. Electrospray ionization (ESI) is a softer ionization technique that typically results in a prominent protonated molecular ion [M+H]⁺, which is useful for confirming the molecular mass with minimal fragmentation. nih.govresearchgate.net
Table 3: Plausible Mass Spectrometry Fragmentation for this compound Note: This table outlines expected fragmentation patterns for the title compound.
| m/z Value (Proposed) | Proposed Fragment Ion | Neutral Loss |
| M⁺ | [C₁₁H₁₂N₂S]⁺ | - |
| M - 15 | [M - CH₃]⁺ | CH₃ radical |
| M - 17 | [M - NH₃]⁺ | Ammonia |
| M - 44 | [M - CH₃CHN]⁺ | Ethylenimine |
| 175 | [C₁₀H₇N₂S]⁺ | CH₃NH₂ |
| 161 | [C₉H₇NS]⁺ | CH₃CHNH₂ |
| 104 | [C₇H₅N]⁺ | C₄H₇S |
| 77 | [C₆H₅]⁺ | C₅H₇N₂S |
X-ray Crystallography for Absolute Stereochemistry and Three-Dimensional Structure Elucidation
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For this compound, which contains a chiral center at the first carbon of the ethanamine side chain, single-crystal X-ray diffraction is essential for unambiguously determining its R or S configuration.
Table 4: Representative Crystallographic Parameters for a Thiazole Derivative Note: This data is from a related thiazole compound and serves as an illustrative example.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 5.891(2) |
| c (Å) | 20.456(8) |
| β (°) | 98.76(3) |
| Volume (ų) | 1204.5(8) |
| Z (molecules/unit cell) | 4 |
| Key Intermolecular Interaction | N-H···N Hydrogen Bonds |
Structure Activity Relationship Sar Studies and Lead Optimization
Impact of Substituent Modifications on the Thiazole (B1198619) Ring Activity
The thiazole ring is a cornerstone of the pharmacological activity of this class of compounds, and its substitution pattern is a critical determinant of biological efficacy. globalresearchonline.net Modifications at the 4- and 5-positions of the 1,3-thiazole nucleus have been shown to significantly influence inhibitory activity and selectivity. Research into 2-aminothiazole (B372263) derivatives as inducible nitric oxide synthase (iNOS) inhibitors demonstrated that introducing appropriately-sized substituents at these positions can improve both activity and selectivity for iNOS over neuronal NOS (nNOS). nih.gov
For instance, the introduction of a methyl group at the 4-position and a (1-methyl)ethyl or (1,1-dimethyl)ethyl group at the 5-position resulted in selectivity for iNOS that was markedly higher than that of the non-selective inhibitor L-NAME. nih.gov However, the introduction of bulky or hydrophilic substituents at any position on the 2-aminothiazole ring was found to dramatically decrease or eliminate NOS inhibitory activity altogether. nih.gov
SAR studies on various thiazole derivatives have consistently shown that the nature and position of substituents are crucial. nih.gov For example, in a series of antimicrobial thiazolyl-2-pyrazoline hybrids, substituents at the fourth (R1) and fifth (R2) positions of the thiazole ring were key variables. nih.gov Depending on the specific series, R1 could be a para-halogen-substituted phenyl ring or a methyl group, while R2 could be hydrogen or various acyl and arenediazo groups, each modification leading to different activity profiles against bacterial and fungal strains. nih.gov
| Position | Substituent Type | Observed Impact on Activity | Reference Compound Class | Citation |
|---|---|---|---|---|
| C4 & C5 | Appropriately-sized alkyl groups (e.g., methyl, isopropyl, tert-butyl) | Improves inhibitory activity and selectivity for iNOS. | 2-Aminothiazoles | nih.gov |
| Any | Bulky or hydrophilic groups | Remarkably decreased or abolished NOS inhibitory activity. | 2-Aminothiazoles | nih.gov |
| C4 | Methyl or p-Halogen-phenyl | Modulates antimicrobial activity depending on C5 substituent. | 2-(Pyrazolin-1-yl)-thiazoles | nih.gov |
| C5 | Hydrogen, Acyl, Arenediazo | Influences spectrum of antimicrobial activity. | 2-(Pyrazolin-1-yl)-thiazoles | nih.gov |
Role of the Phenyl Moiety in Biological Efficacy and Selectivity
The 2-phenyl moiety is a pivotal component of the scaffold, significantly influencing its interaction with biological targets and thereby affecting both potency and selectivity. ontosight.ai Modifications to this phenyl group can lead to substantial changes in biological activity. ontosight.ainih.gov
In studies of thiazole derivatives as adenosine (B11128) A3 receptor antagonists, substitutions on the phenyl ring were critical for binding affinity. nih.gov For example, the addition of a methoxy (B1213986) group at the 4-position of the phenyl ring increased the binding affinity by six-fold while maintaining high selectivity. nih.gov This highlights the importance of electronic and steric properties of substituents on the phenyl ring. SAR analyses have revealed that electron-donating groups on the phenyl ring are often crucial for activity. nih.gov For instance, the presence of a methoxy phenyl group attached to a pyridine (B92270) ring in one series of thiazole derivatives was credited with the highest anticonvulsant properties observed. nih.gov
Conversely, the introduction of electron-withdrawing groups can also enhance activity, depending on the target. Studies on novel aminothiazoles found that compounds with 4-chlorophenyl, 4-trifluoromethylphenyl, and 4-cyanophenyl substituents demonstrated significant antiviral, antioxidant, and antibacterial activities. mdpi.com This indicates that the optimal substitution on the phenyl ring is highly dependent on the specific biological target and the desired pharmacological effect. ontosight.ai
| Position on Phenyl Ring | Substituent | Biological Target/Activity | Observed Effect | Citation |
|---|---|---|---|---|
| 4-position | Methoxy (-OCH3) | Adenosine A3 Receptor | 6-fold increase in binding affinity. | nih.gov |
| 4-position | Methoxy (-OCH3) | Anticonvulsant Activity | Associated with highest activity in the series. | nih.gov |
| 4-position | Chloro (-Cl) | Antiviral/Antioxidant/Antibacterial | Demonstrated significant activity. | mdpi.com |
| 4-position | Trifluoromethyl (-CF3) | Antiviral (Influenza A) | Showed significant activity comparable to standards. | mdpi.com |
| 4-position | Cyano (-CN) | Cytotoxicity (A549 cells) | Demonstrated the highest cytotoxic properties in its series. | mdpi.com |
| - | n-Butyl | Anti-MRSA Activity | Established baseline activity for first-generation compounds. | nih.gov |
| - | Cyclohexenyl | Anti-MRSA Activity | Significant improvement in in-vitro potency over n-butyl. | nih.gov |
Influence of the Ethan-1-amine Side Chain Modifications on Pharmacological Profile
In the development of phenylthiazole-based antibacterial agents, the incorporation of lipophilic moieties enhanced biological activity but had a negative impact on physicochemical properties. To address this, the lipophilicity of alkynylphenylthiazoles was reduced by introducing cyclic amines to the side chain. nih.gov Specifically, substitutions with methylpiperidine and thiomorpholine (B91149) moieties led to a more than 150-fold enhancement in the aqueous solubility profile compared to the parent compound. nih.gov This modification significantly improved the pharmacokinetic profile, including a notable improvement in half-life, without compromising the biological activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the structural features of compounds with their biological activities, thereby guiding the design of more potent molecules. dmed.org.uaresearchgate.net For thiazole derivatives, both 2D and 3D-QSAR models have been successfully developed to predict a range of biological activities, including antimicrobial and enzyme inhibitory effects. researchgate.netnih.govmpu.edu.mo
In one study, 2D and 3D-QSAR models were created for a series of aryl thiazole derivatives to predict their antimicrobial activity. researchgate.net The statistically significant 2D-QSAR model for Gram-positive inhibition activity showed a high correlation coefficient (r² = 0.9521). researchgate.net The 3D-QSAR models indicated that electrostatic effects were the dominant factor in determining binding affinities. researchgate.net Such models are invaluable as they provide insights into the key molecular descriptors—such as topological, electronic, and physicochemical properties—that govern biological activity. researchgate.netimist.ma
Another QSAR study on 2-aminothiazole based p56(Lck) inhibitors identified key structural features responsible for their inhibitory action. nih.govmpu.edu.mo By building a final model based on the most common and relevant descriptors, researchers were able to propose specific structural modifications to design novel inhibitors with potentially higher bioactivity. nih.gov These computational approaches significantly increase the efficiency of the drug discovery process by allowing for the virtual screening and prioritization of compounds before their synthesis and experimental testing. dmed.org.ualaccei.org
| Compound Series | Activity Modeled | Model Type | Key Statistical Parameters | Key Findings/Contributing Descriptors | Citation |
|---|---|---|---|---|---|
| Aryl Thiazole Derivatives | Antimicrobial (G+ inhibition) | 2D-QSAR | r² = 0.9521, q² = 0.8619 | T_C_C_4 descriptors were major contributors. | researchgate.net |
| Aryl Thiazole Derivatives | Antimicrobial (G+ inhibition) | 3D-QSAR (kNN-MFA) | q² = 0.8283, predictive r² = 0.4868 | Electrostatic effects dominantly determine binding affinities. | researchgate.net |
| 3H-thiazolo[4,5-b]pyridin-2-one Derivatives | Antioxidant (DPPH radical scavenging) | 3-parameter QSAR (MLR) | Q²LOO = 0.7060–0.7480 | Activity enhanced by small, hydrophilic molecules with specific symmetry. | dmed.org.ua |
| Thiazole Derivatives | PIN1 Inhibition | 2D-QSAR (MLR) | R² = 0.76, R²test = 0.78 | Descriptors included MR, LogP, ELUMO, and J. | imist.ma |
| 2-Aminothiazole Derivatives | p56(Lck) Inhibition | Linear QSAR | An 8-parameter final model was established. | Identified key structural features to guide inhibitor design. | nih.govmpu.edu.mo |
Medicinal Chemistry Strategies for Lead Optimization of 1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine Scaffolds
Lead optimization of scaffolds related to this compound involves a variety of medicinal chemistry strategies aimed at improving potency, selectivity, and pharmacokinetic profiles. nih.gov These strategies range from subtle functional group modifications to more profound structural changes like scaffold hopping.
One prominent strategy is the synthesis of hybrid molecules, where the thiazole core is combined with other pharmacologically active heterocycles. nih.gov This approach aims to create synergistic effects or to target multiple pathways. For example, combining the 2-aminothiazole scaffold with other heterocyclic rings has been a fruitful area of research for developing new anticancer and antimicrobial agents. nih.gov
Scaffold hopping is another advanced strategy used to discover novel cores with improved properties while maintaining the key binding interactions of the original lead compound. nih.govrsc.org This technique involves replacing the central thiazole scaffold with a different, often isosteric, ring system. rsc.orgrsc.org Computational methods are frequently employed to design and identify potential new scaffolds. eurekaselect.com For instance, a shape similarity technique was used to create a library of 140 thiazole compounds to identify novel PIN1 inhibitors, leading to the identification of candidates with favorable ADMET profiles and strong interactions with the target enzyme. eurekaselect.com
Furthermore, systematic optimization through iterative cycles of design, synthesis, and biological evaluation is a classic medicinal chemistry approach. In the development of c-Met kinase inhibitors, four series of thiazole/thiadiazole carboxamide derivatives were designed and evaluated. tandfonline.com Through five cycles of SAR-guided optimization, a highly potent and promising inhibitor was identified, which not only induced apoptosis in cancer cells but also showed activity against several c-Met mutants. tandfonline.com
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed for molecules of pharmaceutical interest to determine optimized geometry and analyze electronic properties. researchgate.net Calculations are typically performed using specific functionals, such as B3LYP (Becke, three-parameter, Lee–Yang–Parr), combined with a basis set like 6-31+G(d,p), which has shown reliability in producing results that correlate well with experimental data. researchgate.net Such studies provide a foundational understanding of a molecule's intrinsic characteristics, including its stability, reactivity, and the nature of its chemical bonds. nih.gov
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. irjweb.comespublisher.com The HOMO energy is associated with the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and chemical reactivity. irjweb.comresearchgate.net
A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a smaller energy gap indicates that a molecule is more reactive and less stable. researchgate.net This principle is often used to explain the relative bioactivities of medicinal compounds. researchgate.net For instance, DFT studies on various heterocyclic compounds, including thiazole (B1198619) derivatives, have calculated these energy gaps to predict their kinetic stability and potential for charge transfer interactions within the molecule. researchgate.netirjweb.com
| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference Study Context |
|---|---|---|---|---|
| 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide | -6.427 | -1.748 | 4.679 | Represents a related dichloro-substituted phenyl-thiazole acetamide. researchgate.net |
| 2-phenyl-4-(prop-2-yn-1-yl)-1,2,4-triazolone | -7.143 | -1.783 | 5.360 | A related phenyl-heterocycle showing high kinetic stability. researchgate.net |
| Generic Imidazole Derivative | -6.297 | -1.810 | 4.487 | An example from a study on a different heterocyclic system illustrating typical energy gap values. irjweb.com |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP map displays different potential values on the molecule's surface using a color spectrum. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (nucleophilic sites), while blue regions signify positive electrostatic potential, indicating electron-deficient areas (electrophilic sites). researchgate.net Green areas represent neutral potential.
For aromatic and heterocyclic compounds like phenyl-thiazole derivatives, MEP analysis can identify the most likely sites for intermolecular interactions. researchgate.net For example, nitrogen and sulfur atoms in the thiazole ring and any oxygen or other electronegative atoms in substituents are generally expected to be centers of negative potential (red or yellow). In contrast, hydrogen atoms bonded to the amine group or the aromatic rings are typically regions of positive potential (blue), making them susceptible to nucleophilic attack. researchgate.net
In heterocyclic systems, NBO analysis can reveal significant stabilizing interactions. For instance, interactions involving the lone pairs (LP) of heteroatoms like nitrogen and oxygen with adjacent anti-bonding orbitals (σ* or π) are common. researchgate.net A higher E2 value for a given donor-acceptor interaction indicates a more intense charge transfer and a greater contribution to the molecule's stability. For example, studies on triazole derivatives have identified key interactions such as LP(N) → σ(C-N) that provide substantial stabilization energy to the molecular structure. researchgate.net
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. pharmacybbdniit.orgmdpi.com It is extensively used in drug design to understand the binding mechanisms of potential drug candidates and to predict their affinity for a specific biological target. nih.govnih.gov The results of docking simulations are often evaluated using a scoring function that estimates the binding energy, helping to rank different compounds based on their predicted potency. nih.gov
A crucial aspect of molecular docking is the detailed analysis of the ligand's binding pose within the active site of the target protein. nih.gov This analysis identifies the specific amino acid residues that interact with the ligand and the nature of these interactions, which can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. pharmacybbdniit.orgnih.gov
For example, in docking studies of thiazole derivatives with protein targets like tubulin or adenosine (B11128) receptors, specific interactions are often highlighted as being critical for binding. nih.govnih.gov A hydrogen bond between the amine group of the ligand and a serine or tyrosine residue in the receptor, or a hydrophobic interaction between the phenyl ring and nonpolar residues like isoleucine or leucine, can significantly contribute to the stability of the ligand-receptor complex. nih.gov Identifying these key interaction modes is essential for understanding the structure-activity relationship (SAR) and for designing more potent and selective inhibitors.
Molecular docking simulations provide a quantitative estimation of the binding affinity, often expressed as a docking score or binding free energy (in kcal/mol). nih.govresearchgate.net A lower (more negative) binding energy generally indicates a more stable ligand-receptor complex and, consequently, a higher predicted potency of the compound. researchgate.net These predicted affinities can be correlated with experimentally determined values such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) to validate the docking protocol. nih.govnih.gov
Docking studies on various thiazole and thiadiazole derivatives have demonstrated a good correlation between calculated binding energies and observed biological activity. mdpi.comnih.gov Compounds showing the best docking scores often exhibit the highest potency in in-vitro assays, confirming the utility of this computational approach in prioritizing candidates for synthesis and further biological evaluation. mdpi.comnih.gov
| Compound/Derivative | Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference Study Context |
|---|---|---|---|---|
| N-[3-(4-methoxy-phenyl)- irjweb.compharmacybbdniit.orgnih.govthiadiazol-5-yl]-acetamide | Human Adenosine A3 Receptor | Not specified; energetically favorable | I186, W243, S247, I253 | A potent thiazole analog showing key hydrophobic interactions. nih.gov |
| Thiadiazole Derivative 4h | EGFR Tyrosine Kinase | Not specified; established binding | Not specified | A related thiadiazole showing promising anticancer activity. mdpi.com |
| Triphenylamine-thiazole analog 6c | VEGFR-2 (2ITO) | -8.1868 | Not specified | A thiazolidinone derivative with high predicted binding affinity. researchgate.net |
| Thiadiazoline Derivative 3a | GABAA Receptor (4COF) | Not specified; stable complex | Tyr 157, Phe 200, Tyr 205 | An anticonvulsant analog showing key non-covalent interactions. pharmacybbdniit.org |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability
Information not available in the public domain.
Future Directions and Research Perspectives
Development of Novel 1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine Analogues with Enhanced Bioactivity and Selectivity
The development of novel analogues based on the this compound core is a primary objective for enhancing therapeutic efficacy. Structure-activity relationship (SAR) studies are pivotal in guiding the modification of this scaffold to achieve improved bioactivity and target selectivity. fabad.org.tr Research on similar thiazole-containing compounds has demonstrated that specific substitutions on the phenyl and thiazole (B1198619) rings can significantly influence their biological effects. nih.gov
For instance, modifications to the phenyl ring at the 2-position of the thiazole nucleus have been shown to modulate anticancer activity. The introduction of electron-withdrawing groups, such as chlorine, or methoxy (B1213986) groups at various positions can alter the electronic properties of the molecule, potentially leading to enhanced interactions with biological targets. nih.gov Similarly, substitutions on the thiazole ring itself can produce compounds with a diverse spectrum of therapeutic potentials, including anticancer, antibacterial, and anti-inflammatory effects. nih.gov
The goal is to synthesize a library of derivatives and screen them for activity against various biological targets. For example, studies on other thiazole derivatives have identified compounds with significant cytotoxic activity against human cancer cell lines, with specific analogues showing IC₅₀ values comparable or superior to standard treatments. wisdomlib.orgacs.org The selectivity of these new analogues is a critical factor, as compounds that can precisely target diseased cells or specific enzymes while sparing healthy ones are highly desirable. fabad.org.trnih.gov
| Compound Class | Modification | Target/Cell Line | Observed Activity (IC₅₀) | Reference |
| Thiazole-Pyridine Hybrids | Chlorine on pyridine (B92270) ring | MCF-7 (Breast Cancer) | 5.71 µM | nih.gov |
| Thiazole-Indole Hybrids | Methoxy on phenyl, Fluorine on indole | Various Cancer Cell Lines | 10–30 µM | nih.gov |
| Thiazole Scaffold-Based Molecules | Nitro group on phenyl ring | HeLa, SiHa (Cervical Cancer) | 1.65–8.60 μM | acs.org |
| Thiazole Scaffold-Based Molecules | Nitro group on phenyl ring | HepG2 (Liver Cancer) | 5.15–7.90 μM | acs.org |
| 2-Hydrazinyl-1,3-Thiazole Derivatives | Lipophilic para-substituent on C4-phenyl ring | Candida albicans | 3.9 µg/mL | mdpi.com |
Exploration of New Therapeutic Applications for the Thiazole Scaffold
The thiazole ring is a versatile heterocyclic moiety that forms the core of numerous bioactive compounds, making it a crucial building block in drug design. wisdomlib.orgresearchgate.net Its derivatives have demonstrated a wide array of pharmacological activities, suggesting that analogues of this compound could be explored for a variety of diseases. fabad.org.trnih.gov The thiazole scaffold is a component of more than 18 FDA-approved drugs and over 70 experimental drugs, highlighting its clinical relevance. fabad.org.trsciencescholar.us
Key Therapeutic Areas for Thiazole Scaffolds:
Anticancer: Thiazole-containing compounds are key components in clinically used anticancer drugs like Dasatinib and Dabrafenib. nih.govnih.gov They have been developed as inhibitors of various biological targets, including microtubules and specific enzymes like tyrosine kinases and B-RAF, which are crucial for cancer cell proliferation. nih.govresearchgate.net
Antimicrobial: The thiazole nucleus is fundamental to antibiotics like penicillin. nih.gov Synthetic thiazole derivatives have shown potent antibacterial and antifungal activities, with some compounds exhibiting minimum inhibitory concentrations (MICs) against resistant bacterial strains and pathogenic fungi. fabad.org.trtandfonline.comnih.gov
Antidiabetic: Certain thiazole derivatives function as α-glucosidase inhibitors, outperforming standard drugs like acarbose (B1664774) in enzyme inhibition assays. wisdomlib.org This class of compounds also includes established antidiabetic drugs such as Pioglitazone and Rosiglitazone. nih.gov
Antiviral: Researchers have developed thiazole-based agents that show inhibitory effects against various viruses, demonstrating the potential of this scaffold in treating viral infections. wisdomlib.orgresearchgate.net
Anti-inflammatory and Analgesic: Thiazole derivatives have been investigated for their anti-inflammatory and analgesic properties, representing another promising therapeutic avenue. researchgate.netsciencescholar.us
Neuroprotective and Anticonvulsant: The scaffold has been explored for its potential in treating neurological disorders, with some derivatives showing anticonvulsant effectiveness in preclinical models. nih.govresearchgate.net
The broad bioactivity of the thiazole scaffold provides a strong rationale for screening new this compound analogues across a wide range of disease models. sciencescholar.us
Integration of Advanced Synthetic and Computational Techniques for Rational Design
The efficient discovery and optimization of novel drug candidates rely heavily on the synergy between modern synthetic chemistry and computational modeling. For derivatives of this compound, this integrated approach is essential for rational design.
Advanced Synthetic Strategies: While the classical Hantzsch thiazole synthesis remains relevant, numerous modern methods have been developed to create thiazole derivatives with greater efficiency, higher yields, and better functional group tolerance. ingentaconnect.com These include multi-component reactions and the use of novel catalysts that allow for the construction of complex molecular architectures in fewer steps. nih.govresearchgate.net Such advanced methods are crucial for rapidly generating diverse libraries of analogues for biological screening. ingentaconnect.comnih.gov
Computational and Rational Design: In silico techniques are indispensable for prioritizing synthetic targets and understanding molecular interactions.
Molecular Docking: This technique predicts how a designed molecule will bind to the active site of a biological target, such as an enzyme or receptor. acs.org For example, docking studies have been used to design thiazole-based inhibitors of Bcl-2 proteins in cancer and human lactate (B86563) dehydrogenase A (hLDHA). acs.orgprimescholars.com This allows researchers to estimate the binding affinity and design molecules with potentially stronger interactions. acs.org
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. This helps to eliminate molecules with poor pharmacokinetic profiles early in the design process. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide deeper insight into the dynamic behavior of a ligand-protein complex over time, revealing conformational changes that may occur upon binding, which are not apparent from static docking poses. primescholars.comnih.gov
By using computational tools to design molecules with desired properties and then employing advanced synthetic methods to create them, researchers can significantly accelerate the drug discovery process for this class of compounds. nih.gov
Translational Research Opportunities for Promising Preclinical Leads
Translational research focuses on bridging the gap between preclinical laboratory discoveries and their application in clinical practice. For a promising analogue of this compound identified through initial screenings, a clear path of translational research is necessary to evaluate its potential as a therapeutic agent.
The first step involves moving from in vitro assays (e.g., enzyme inhibition or cell culture studies) to in vivo models. This typically involves testing the lead compound in animal models of the target disease, such as xenograft models for cancer, where human tumor cells are implanted into immunocompromised mice. nih.gov Successful outcomes in these models, such as significant tumor growth inhibition, provide crucial evidence of the compound's potential efficacy. nih.gov
For example, a novel thiazole derivative, compound 24y, demonstrated antitumor activity in A549 and HCT116 xenograft tumor models, showing tumor growth inhibitions of 40.9% and 42.0%, respectively. nih.gov Such data is critical for advancing a compound through the drug development pipeline.
Further preclinical development involves comprehensive pharmacokinetic and pharmacodynamic studies to understand how the drug is absorbed, distributed, metabolized, and excreted by the body. fabad.org.trresearchgate.net These studies help to establish a potential dosing regimen and further assess the compound's safety profile before it can be considered for Investigational New Drug (IND) status and subsequent human clinical trials. The extensive existing research on the bioactivity of the thiazole scaffold provides a strong foundation for the translational development of new, highly effective therapeutic agents. fabad.org.tr
Q & A
Q. Optimization Strategies :
- Vary catalyst loading (e.g., 5–10% Pd/C) and reaction time to maximize yield.
- Use microwave-assisted synthesis to accelerate cyclization steps.
- Monitor intermediates via LC-MS or TLC to identify bottlenecks.
Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., phenyl protons at δ 7.2–7.6 ppm, thiazole protons at δ 6.8–7.0 ppm) .
- HRMS : High-resolution mass spectrometry to verify molecular weight (e.g., calculated for C₁₁H₁₁N₂S: 203.0644) .
- X-Ray Crystallography : Use SHELXL for refinement, particularly for resolving disorder or twinning in the thiazole ring or phenyl group .
Q. Example Workflow :
Recrystallize from ethanol/water.
Collect diffraction data (Mo-Kα radiation, 100 K).
Refine with SHELXL, applying TWIN commands if twinning is detected .
Basic: How can researchers design preliminary biological activity assays for this compound?
Answer:
- Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values to controls like ciprofloxacin .
- Enzyme Inhibition : Test against cysteine proteases (e.g., cathepsin B) due to thiazole’s affinity for metal ions. Use fluorogenic substrates and IC₅₀ calculations.
Q. Key Considerations :
- Include cytotoxicity assays (e.g., MTT on mammalian cells) to assess selectivity.
- Validate purity (>95% via HPLC) to avoid false positives .
Advanced: How can computational tools like Multiwfn elucidate the electronic properties of this compound?
Answer:
- Electrostatic Potential (ESP) Mapping : Use Multiwfn to visualize nucleophilic/electrophilic regions. The phenyl-thiazole moiety may show localized electron density at the sulfur atom .
- Bond Order Analysis : Calculate Mayer bond orders to assess conjugation between the thiazole ring and ethanamine chain .
- Orbital Composition : Analyze contributions of sulfur’s lone pairs to the LUMO, which may influence redox activity.
Q. Workflow :
Generate wavefunction files (e.g., .fchk) from DFT calculations (B3LYP/6-31G*).
Use Multiwfn to compute ESP surfaces and orbital compositions .
Advanced: How should researchers address contradictions in reported biological activities of thiazole derivatives?
Answer:
Contradictions may arise from:
- Stereochemical Variations : Enantiomers (e.g., (S)- vs. (R)-configurations) can exhibit divergent activities. Resolve via chiral HPLC or asymmetric synthesis .
- Impurity Artifacts : Trace solvents (e.g., DMF) or byproducts (e.g., oxidized thiazoles) may interfere. Use preparative HPLC and ¹H NMR to confirm purity .
- Assay Conditions : Differences in pH, serum proteins, or incubation time can alter results. Standardize protocols (e.g., RPMI-1640 media, 37°C, 5% CO₂).
Case Study :
If one study reports antibacterial activity and another does not, compare strains used, inoculum size, and compound solubility in assay buffers.
Advanced: What strategies are effective for studying structure-activity relationships (SAR) of this compound?
Answer:
- Substituent Variation : Synthesize analogs with modified phenyl (e.g., 4-Cl, 4-OCH₃) or amine groups (e.g., methyl, cyclopropyl). Test in bioassays .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate substituent properties (e.g., logP, Hammett σ) with activity.
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond donors, aromatic rings) using software like Schrödinger’s Phase.
Q. Example Findings :
- Bulky substituents on the phenyl ring may enhance membrane permeability but reduce solubility.
- Primary amines show higher activity than secondary analogs due to improved hydrogen bonding .
Advanced: What challenges arise in X-ray crystallography of this compound, and how can they be resolved?
Answer:
Challenges :
- Twinning : Common in thiazole derivatives due to symmetry.
- Disorder : Flexible ethanamine chain may adopt multiple conformations.
Q. Solutions :
- Data Collection : Use high-resolution detectors (e.g., Dectris Eiger) and low temperatures (100 K).
- Refinement : Apply SHELXL’s TWIN and SUMP commands to model twinned domains. Restrain amine group geometry with DFIX .
Case Example :
For a disordered phenyl ring, use PART instructions to refine occupancies of alternate positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
